molecular formula C24H42O6 B3270589 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol CAS No. 53061-21-5

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Cat. No.: B3270589
CAS No.: 53061-21-5
M. Wt: 426.6 g/mol
InChI Key: IYOVNRHKIGBOOO-UHFFFAOYSA-N
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Description

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a non-ionic surfactant widely used in various industrial and scientific applications. This compound is known for its excellent emulsifying, dispersing, and wetting properties, making it valuable in formulations ranging from detergents to pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol typically involves the ethoxylation of p-isooctylphenol. The process begins with the reaction of p-isooctylphenol with ethylene oxide under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The number of ethylene oxide units added can be controlled to achieve the desired degree of ethoxylation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where p-isooctylphenol is continuously fed and reacted with ethylene oxide. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure consistent product quality. The final product is then purified and formulated for various applications.

Chemical Reactions Analysis

Types of Reactions

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols with different chain lengths.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce shorter-chain alcohols.

Scientific Research Applications

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in cell lysis buffers and protein extraction protocols.

    Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceuticals.

    Industry: Applied in formulations of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The primary mechanism of action of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is its ability to reduce surface tension. This property allows it to emulsify and disperse hydrophobic substances in aqueous solutions. The compound interacts with both hydrophobic and hydrophilic molecules, stabilizing emulsions and enhancing the solubility of various compounds.

Comparison with Similar Compounds

Similar Compounds

    Triton X-100: Another non-ionic surfactant with similar emulsifying properties.

    IGEPAL CA-630: A non-ionic surfactant used in similar applications.

Uniqueness

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is unique due to its specific ethoxylation degree, which provides optimal balance between hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring precise emulsification and dispersion.

Properties

IUPAC Name

2-[2-[2-[2-[2-[4-(6-methylheptyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O6/c1-22(2)6-4-3-5-7-23-8-10-24(11-9-23)30-21-20-29-19-18-28-17-16-27-15-14-26-13-12-25/h8-11,22,25H,3-7,12-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOVNRHKIGBOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967563
Record name 14-[4-(6-Methylheptyl)phenoxy]-3,6,9,12-tetraoxatetradecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53061-21-5
Record name 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053061215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-[4-(6-Methylheptyl)phenoxy]-3,6,9,12-tetraoxatetradecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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